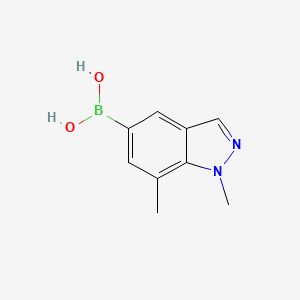
N-(2-Furylmethyl)-N-(2-methoxyethyl)propane-1,3-diamine
Vue d'ensemble
Description
N-(2-Furylmethyl)-N-(2-methoxyethyl)propane-1,3-diamine (FMEDA) is an organic compound that has been used in a variety of scientific research applications. It is a diamine, meaning it has two amine groups, and is composed of carbon, hydrogen, nitrogen, and oxygen atoms. FMEDA is a colorless, odorless, and highly water-soluble compound that is stable in a wide range of pH levels and temperatures. It can be synthesized in a laboratory setting and has been used in a variety of research applications, including biochemistry and physiology experiments.
Applications De Recherche Scientifique
N-(2-Furylmethyl)-N-(2-methoxyethyl)propane-1,3-diamine has been widely used in a variety of scientific research applications. It has been used to study the mechanism of action of enzymes and proteins, as well as the biochemical and physiological effects of drugs and other compounds. N-(2-Furylmethyl)-N-(2-methoxyethyl)propane-1,3-diamine has also been used in drug design, as it can be used to modify the structure of existing drugs to create new compounds with improved properties. Additionally, N-(2-Furylmethyl)-N-(2-methoxyethyl)propane-1,3-diamine has been used in the study of organic synthesis, as it can be used to create new compounds with desired properties.
Mécanisme D'action
N-(2-Furylmethyl)-N-(2-methoxyethyl)propane-1,3-diamine has been used to study the mechanism of action of enzymes and proteins. It is believed that N-(2-Furylmethyl)-N-(2-methoxyethyl)propane-1,3-diamine binds to the active site of an enzyme or protein and modifies its structure, leading to changes in its activity. This can be used to study the effects of drugs and other compounds on enzymes and proteins.
Biochemical and Physiological Effects
N-(2-Furylmethyl)-N-(2-methoxyethyl)propane-1,3-diamine has also been used to study the biochemical and physiological effects of drugs and other compounds. It has been used to study the effects of drugs on the structure and function of cells, as well as the effects of drugs on the metabolism of cells. Additionally, N-(2-Furylmethyl)-N-(2-methoxyethyl)propane-1,3-diamine has been used to study the effects of drugs on the immune system, as well as the effects of drugs on the nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-Furylmethyl)-N-(2-methoxyethyl)propane-1,3-diamine has a number of advantages for use in laboratory experiments. It is a highly water-soluble compound, meaning it can be easily dissolved in water and other solvents. Additionally, it is a stable compound, meaning it does not easily decompose at high temperatures or in acidic or basic solutions. However, N-(2-Furylmethyl)-N-(2-methoxyethyl)propane-1,3-diamine also has some limitations for use in laboratory experiments. It is a highly reactive compound, meaning it can react with other compounds and affect the results of experiments. Additionally, N-(2-Furylmethyl)-N-(2-methoxyethyl)propane-1,3-diamine is not very soluble in organic solvents, meaning it can be difficult to dissolve in these solvents.
Orientations Futures
The use of N-(2-Furylmethyl)-N-(2-methoxyethyl)propane-1,3-diamine in scientific research is still in its early stages, and there are a number of potential future directions for its use. One potential direction is to use N-(2-Furylmethyl)-N-(2-methoxyethyl)propane-1,3-diamine to study the effects of drugs on the immune system, as well as the effects of drugs on the nervous system. Additionally, N-(2-Furylmethyl)-N-(2-methoxyethyl)propane-1,3-diamine could be used to modify existing drugs to create new compounds with improved properties. Finally, N-(2-Furylmethyl)-N-(2-methoxyethyl)propane-1,3-diamine could be used to study the effects of drugs on the metabolism of cells, as well as the effects of drugs on the structure and function of cells.
Propriétés
IUPAC Name |
N'-(furan-2-ylmethyl)-N'-(2-methoxyethyl)propane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-14-9-7-13(6-3-5-12)10-11-4-2-8-15-11/h2,4,8H,3,5-7,9-10,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTQPJHNJPXWURM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCCN)CC1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2-Tert-butyl-4-methoxyphenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B1386908.png)
![N-{[5-(Aminomethyl)-2-furyl]methyl}-N-ethylbutan-1-amine](/img/structure/B1386909.png)
![4-Amino-5-[2-(3,4,5-trimethoxyphenyl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1386910.png)
![4-Methoxy-3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzaldehyde](/img/structure/B1386911.png)
![5-(4-Aminophenoxy)-2-[2-(methylthio)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1386912.png)
![3-[(1-Methylpiperidin-4-YL)oxy]propan-1-amine](/img/structure/B1386913.png)

![1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-piperidine-3-carboxylic acid](/img/structure/B1386917.png)
![tert-Butyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1386918.png)
![1,9-Diazaspiro[5.5]undecan-2-one hydrochloride](/img/structure/B1386922.png)



